![molecular formula C9H7NOS3 B2875195 (5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one CAS No. 341515-12-6](/img/structure/B2875195.png)

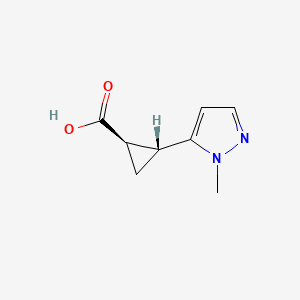

(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

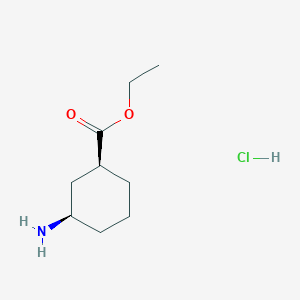

“(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one” is a chemical compound with the molecular formula C9H7NOS3 and a molecular weight of 241.35 . It falls under the category of thiazoles, which are heterocyclic compounds containing a five-membered aromatic ring with one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, a mercapto group (-SH), and a methylene group (=CH2) attached to a methyl-substituted thiophene ring . These functional groups could influence the compound’s reactivity and interactions with other molecules.Scientific Research Applications

Polymer Precursor

This compound can serve as a precursor for polymers that exhibit electrical conductivity and specific photochemical properties. The thiophene component is particularly useful in creating conductive materials, often used in organic light-emitting diodes (OLEDs). The ability to modify the solubility and cross-linking properties of these polymers makes them valuable in various electronic applications .

Organic Synthesis

The compound’s structure, featuring both a thiazole and a thiophene ring, allows for versatile reactivity in organic synthesis. It can undergo various electrophilic substitution reactions, which are fundamental in building complex molecules for pharmaceuticals and agrochemicals .

Photochromic Materials

Due to its conjugated system, this compound can be used in the development of photochromic materials. These materials change color when exposed to light, which has practical applications in smart windows, glasses, and lenses that adjust to light conditions .

Electrical Conductivity

The compound’s potential to serve as a monomer for electrically conductive polymers is significant. Such polymers could be used in the production of “organic metals” and have applications in the field of flexible electronics, including wearable devices and foldable displays .

Drug Design

The structural motifs present in the compound are often found in biologically active molecules. This makes it a valuable scaffold in drug design, where it can be incorporated into new compounds with potential therapeutic effects .

Catalysis

The sulfur-containing rings in the compound suggest its use as a catalyst in certain types of chemical reactions. Catalysts are crucial in increasing the efficiency and selectivity of chemical processes, and sulfur-containing compounds are known to be effective in various catalytic applications .

Sensing and Detection

Compounds with thiazole and thiophene rings are known for their sensing properties. This compound could be used in the development of sensors for detecting environmental pollutants or for monitoring chemical processes .

Material Science

The compound’s unique structure may contribute to the development of new materials with specific mechanical, thermal, or chemical properties. These materials could be used in a wide range of industries, from automotive to aerospace .

properties

IUPAC Name |

(5E)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS3/c1-5-2-3-6(13-5)4-7-8(11)10-9(12)14-7/h2-4H,1H3,(H,10,11,12)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULTYRGYZCNJJU-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=C2C(=O)NC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/2\C(=O)NC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylamino)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2875119.png)

![4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2875122.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2875125.png)

![2-amino-4-(3-chlorophenyl)-6-(2-furanylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B2875128.png)

![1-[[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B2875134.png)

![3-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B2875135.png)